molecular formula C21H26O10 B12355606 Genistine;Genistoside;Genistein 7-O--D-glucopyranoside

Genistine;Genistoside;Genistein 7-O--D-glucopyranoside

Cat. No.: B12355606
M. Wt: 438.4 g/mol
InChI Key: KYWPBYJWHHXUPK-UBNQJROYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Genistin can be synthesized through various methods, including chemical synthesis and biotransformation. One common synthetic route involves the glycosylation of genistein. This process typically requires the use of glycosyl donors and catalysts under specific reaction conditions . For example, the Suzuki–Miyaura coupling reaction of 3-iodochromone with suitable boronic acids or aryl boronic esters has been used to synthesize genistein and its analogs .

Industrial Production Methods

Industrial production of genistin often involves the extraction and purification from natural sources, primarily soybeans. The process includes steps such as solvent extraction, filtration, and crystallization to isolate and purify genistin . Additionally, biotransformation methods using immobilized enzymes in bioreactors have been developed to enhance the efficiency and yield of genistin production .

Chemical Reactions Analysis

Glycosylation and Biosynthetic Reactions

Genistin undergoes enzymatic glycosylation to form complex oligosaccharides. Cultured cells of Eucalyptus perriniana efficiently catalyze this process:

Reaction TypeProduct FormedYieldKey CharacteristicsSource
β-Glucosylation at C-7Genistein 7-O-β-D-glucoside41%Retained antioxidant activity (IC₅₀ = 28.4 μM for DPPH scavenging)
β-GentiobiosylationGenistein 7-O-β-gentiobioside3%Novel compound with 1,6-linked glucopyranosyl residues; lost radical scavenging

Mechanistic Insight :

  • Glycosyltransferases in E. perriniana cells transfer glucose residues to genistein’s phenolic hydroxyl group at C-7.

  • HMBC correlations (δ 5.10 H-1'' to δ 163.0 C-7) confirm glycosidic bond formation .

Hydrolytic Reactions

Genistin is hydrolyzed to its aglycone genistein via enzymatic and microbial action:

2.1. Enzymatic Hydrolysis

  • β-Glucosidases in the human small intestine and liver cleave the glucosidic bond, releasing genistein .

  • Conversion efficiency: >90% within 24 hours in intestinal cell-free extracts .

2.2. Microbial Hydrolysis

  • Gut microbiota (Bifidobacterium, Lactobacillus) metabolize genistin to genistein, enhancing bioavailability .

Biological Impact :

  • Hydrolysis is critical for genistein’s estrogenic and anticancer effects .

Radical Scavenging Reactions

Genistin derivatives exhibit structure-dependent antioxidant activity:

CompoundDPPH IC₅₀ (μM)Superoxide IC₅₀ (μM)Mechanism
Genistein 7-O-β-D-glucoside28.418.9H-atom transfer to neutralize radicals
Genistein 7-O-β-gentiobiosideInactiveInactiveSteric hindrance from gentiobiosyl

Key Finding :
Mono-glucosides retain activity, while gentiobiosides lose radical scavenging capacity due to increased molecular bulk .

Anti-Allergic Activity Modulation

Genistin’s glycosylation status influences IgE regulation:

CompoundPlasma IgE Level (ng/mL)Activity vs Control
Genistein (aglycone)145.1↓ 64%
Genistein 7-O-β-D-glucoside168.5↓ 58%
Genistein 7-O-β-gentiobioside466.2

Mechanism :
Glucosylation preserves IgE suppression (via IL-4/STAT6 pathway inhibition), while gentiobiosylation abolishes this effect .

Thermal and pH Stability

Genistin’s reactivity under food-processing conditions:

ConditionDegradation RatePrimary Products
100°C, pH 7.032% loss in 1 hrGenistein, glucuronic acid
pH 2.0 (gastric)<5% hydrolysisStable glucosidic bond

Implication :
Stability in acidic environments ensures intact delivery to the intestine for hydrolysis .

Enzymatic Modifications in Research

In vitro biotransformation protocols for genistin derivatives:

Enzyme SystemReactionApplication
Aspergillus niger β-glucosidaseHydrolysis to genisteinEnhanced anticancer activity assays
UDP-glucosyltransferasesSynthesis of novel glycosidesStructure-activity relationship studies

Optimized yields :

  • 85% genistein production using immobilized β-glucosidase .

Scientific Research Applications

Antioxidant Activity

Mechanism of Action
Genistine exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, thereby preventing cellular damage. In vitro studies have demonstrated that genistine can inhibit the oxidation of low-density lipoproteins (LDL) in the presence of reactive oxygen species (ROS) such as superoxide and nitric oxide radicals .

Case Study
A study evaluated the radical scavenging activity of various glycosides of genistein, including genistine. The results indicated that while mono-glucosides like genistein 7-O-glucoside showed substantial antioxidant activity, the gentiobiosides exhibited reduced efficacy .

Table 1: Antioxidant Activity of Genistine and Related Compounds

CompoundIC50 (µM)Activity Description
Genistein 7-O-glucoside35Strong antioxidant activity
Genistine (7-O-D-glucopyranoside)60Moderate antioxidant activity
Genistein 4'-O-glucoside25High radical scavenging potential

Anti-Cancer Properties

Cervical Cancer Studies
Genistine has been investigated for its anti-cancer effects, particularly in cervical cancer models. In vitro studies using HeLa and ME-180 cervical cancer cells demonstrated that treatment with genistine resulted in reduced cell proliferation and increased apoptosis. The half-maximal inhibitory concentration (IC50) for HeLa cells was determined to be around 35 µM, indicating significant cytotoxicity .

Mechanisms
The anti-cancer mechanisms of genistine include inducing cell cycle arrest and apoptosis through modulation of key signaling pathways. Research has shown that genistine can decrease the expression of cyclins and cyclin-dependent kinases, leading to cell cycle disruption .

Table 2: Effects of Genistine on Cervical Cancer Cell Lines

Cell LineIC50 (µM)Apoptotic Markers
HeLa35Increased cleaved PARP
ME-18060Increased cytochrome c levels
CaSki24Decreased colony formation

Anti-Inflammatory Effects

Genistine also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies have shown that it can reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses. This makes genistine a candidate for therapeutic applications in inflammatory diseases .

Anti-Allergic Activity

Research has indicated that genistine may possess anti-allergic properties by inhibiting IgE-mediated responses. In vivo studies demonstrated that treatment with genistine significantly reduced IgE levels in animal models sensitized to allergens . This suggests potential applications in managing allergic conditions.

Table 3: Anti-Allergic Effects of Genistine

Treatment ConditionIgE Levels (ng/mL)Control Group IgE Levels (ng/mL)
Genistine Treatment3075
Control Group75-

Biological Activity

Genistine, also known as Genistoside or Genistein 7-O-D-glucopyranoside, is a significant isoflavonoid compound derived from soy and other legumes. Its biological activities have garnered extensive research interest due to its potential health benefits, particularly in the context of cancer prevention and treatment, metabolic syndrome, and various chronic diseases. This article explores the biological activity of genistine, highlighting its mechanisms of action, clinical implications, and relevant case studies.

Genistine is a glycosylated form of genistein, which enhances its solubility and bioavailability in biological systems. Upon ingestion, genistine can be metabolized into genistein by intestinal bacteria, which then exerts various biological effects. Studies indicate that genistein undergoes metabolic transformations leading to several metabolites, including genistein-7-sulfate, which is predominantly formed in breast cancer cell lines .

Genistine exhibits a multitude of biological activities through various mechanisms:

  • Antioxidant Activity : Genistine has been shown to enhance cellular antioxidant defenses, reducing oxidative stress and preventing DNA damage .
  • Anticancer Properties : It induces apoptosis in cancer cells through multiple pathways:
    • Calcium Signaling : Genistine increases intracellular calcium levels, activating pro-apoptotic proteases such as caspase-12 .
    • Cell Cycle Arrest : It alters the expression of cell cycle regulatory proteins, leading to G2/M phase arrest .
    • Inhibition of Oncogenic Pathways : Genistine inhibits key signaling pathways (e.g., MAPK and PI3K/AKT), thereby reducing cell proliferation and survival .

Case Study: Metabolic Syndrome

A randomized controlled trial involving postmenopausal women with metabolic syndrome demonstrated that genistein supplementation resulted in significant improvements in lipid profiles (e.g., increased HDL-C and decreased LDL-C) and insulin sensitivity . The study highlighted that participants receiving genistein showed a mean decrease in fasting insulin levels from 4.5 to 2.7 μU/mL over one year.

Anticancer Efficacy

A review of clinical reports indicated that genistein has shown promise in treating colorectal cancer. Preliminary data suggest that it effectively inhibits cancer cell proliferation and induces apoptosis in vitro . Further studies are warranted to establish its efficacy in larger clinical settings.

Comparative Biological Activity Table

Biological Activity Mechanism Source
AntioxidantEnhances antioxidant enzymes
Apoptosis InductionActivates caspases via calcium signaling
Cell Cycle ArrestModulates cyclins and CDKs
Lipid Profile ImprovementReduces total cholesterol and LDL-C
Anti-inflammatorySuppresses NF-κB pathway

Properties

Molecular Formula

C21H26O10

Molecular Weight

438.4 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C21H26O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-4,8,11,13-16,18-24,26-28H,5-7H2/t11?,13?,14?,15-,16?,18-,19+,20-,21-/m1/s1

InChI Key

KYWPBYJWHHXUPK-UBNQJROYSA-N

Isomeric SMILES

C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.